molecular formula C8H3Cl2F3O2 B1272169 3-Chloro-4-(trifluoromethoxy)benzoyl chloride CAS No. 261763-17-1

3-Chloro-4-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1272169
CAS No.: 261763-17-1
M. Wt: 259.01 g/mol
InChI Key: BAFYBTOKEKLGKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 3-chloro-4-(trifluoromethoxy)benzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions . The reaction proceeds as follows:

3-Chloro-4-(trifluoromethoxy)benzoic acid+SOCl23-Chloro-4-(trifluoromethoxy)benzoyl chloride+SO2+HCl\text{3-Chloro-4-(trifluoromethoxy)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Chloro-4-(trifluoromethoxy)benzoic acid+SOCl2​→3-Chloro-4-(trifluoromethoxy)benzoyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes using similar reagents but with optimized conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct reactivity and properties compared to other benzoyl chlorides. The trifluoromethoxy group increases the compound’s lipophilicity and stability, while the chloro group enhances its reactivity towards nucleophiles .

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFYBTOKEKLGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378746
Record name 3-chloro-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-17-1
Record name 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-4-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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